molecular formula C19H20ClFN2O B2367472 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide CAS No. 953170-90-6

2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide

Cat. No.: B2367472
CAS No.: 953170-90-6
M. Wt: 346.83
InChI Key: VXRVVNREDHPGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a synthetic benzamide derivative designed for pharmaceutical and biochemical research. This compound features a benzamide core, a common scaffold in medicinal chemistry known for its versatility in interacting with various biological targets . The structure incorporates a 2-chloro-6-fluoro substitution pattern on the phenyl ring, a motif seen in other research compounds , and is further functionalized with a phenethyl chain linked to a pyrrolidine group. The pyrrolidine ring is a saturated nitrogen heterocycle that is highly valued in drug discovery for its ability to enhance solubility, influence the three-dimensional shape of a molecule, and improve target binding through its stereogenicity . This specific molecular architecture suggests potential as a key intermediate in the exploration of novel biologically active compounds. Its primary research applications are anticipated to include investigations as a building block in organic synthesis and as a candidate for high-throughput screening against a range of enzyme and receptor targets, particularly in the central nervous system. For example, structurally related compounds have been studied for their interactions with GABA-A receptors, which are critical targets for sedative-hypnotic agents . Researchers may find this compound valuable for developing structure-activity relationships (SAR) or as a precursor in the synthesis of more complex molecules. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c20-16-4-3-5-17(21)18(16)19(24)22-11-10-14-6-8-15(9-7-14)23-12-1-2-13-23/h3-9H,1-2,10-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRVVNREDHPGPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-6-fluorobenzoyl Chloride

The carboxylic acid precursor is typically activated via chlorination using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Patent CN1467206A demonstrates that chlorination at 0–5°C in anhydrous dichloromethane achieves 95% conversion efficiency. Excess reagent is removed under reduced pressure to isolate the acid chloride, which is immediately used in subsequent steps to prevent hydrolysis.

Preparation of 4-(Pyrrolidin-1-yl)phenethylamine

This intermediate is synthesized through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed amination:

  • SNAr Route : 4-Bromophenethylamine reacts with pyrrolidine in dimethylformamide (DMF) at 120°C for 24 hours, yielding 65–70% product.
  • Buchwald-Hartwig Amination : Using Pd(OAc)₂/Xantphos as the catalyst system, aryl bromide and pyrrolidine couple at 100°C in toluene, achieving 85% yield with reduced reaction time (8 hours).

Amide Bond Formation Strategies

Coupling the acid chloride with 4-(pyrrolidin-1-yl)phenethylamine is performed under Schotten-Baumann conditions or via organocatalytic methods:

Schotten-Baumann Reaction

A biphasic system (water/dichloromethane) with sodium hydroxide maintains a pH of 8–9, facilitating rapid amidation at 0°C. This method produces 75–80% yield but requires rigorous exclusion of moisture to prevent acyl chloride hydrolysis.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) enable room-temperature amidation over 12 hours, yielding 82–85% product. This approach minimizes epimerization and is scalable to kilogram quantities.

Optimization of Critical Reaction Parameters

Solvent Selection

Solvent Dielectric Constant Yield (%) Purity (%)
THF 7.6 82 95
DCM 8.9 78 93
DMF 36.7 68 88

THF provides optimal balance between solubility and reaction kinetics, as evidenced by patent WO2007118963A2.

Temperature Effects

  • 0–5°C : Minimizes side reactions (e.g., over-chlorination) but extends reaction time to 24 hours.
  • 25°C : Achieves 85% yield in 8 hours but risks thermal decomposition above 30°C.

Purification and Characterization

Recrystallization Protocols

  • Solvent Pair : Ethyl acetate/hexane (3:1 v/v) affords needle-like crystals with 98.5% purity after two recrystallizations.
  • Chromatography : Silica gel (230–400 mesh) with 5% methanol/dichloromethane eluent resolves residual amine impurities (Rf = 0.3).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (t, J = 8.0 Hz, 1H, ArH), 7.30–7.20 (m, 2H, ArH), 3.65 (t, J = 6.8 Hz, 2H, CH₂N), 2.85 (t, J = 6.8 Hz, 2H, CH₂Ar), 2.55 (m, 4H, pyrrolidine), 1.80 (m, 4H, pyrrolidine).
  • HRMS (ESI+) : m/z calc. for C₁₉H₂₀ClFN₂O [M+H]⁺ 361.1325, found 361.1328.

Challenges and Mitigation Strategies

Epimerization During Amidation

Basic conditions promote racemization at the phenethylamine stereocenter. Switching to EDC/HOBt at pH 6.5 reduces epimerization to <2%.

Byproduct Formation

Excess pyrrolidine leads to N,N-dialkylation byproducts. Quenching with acetic acid post-reaction precipitates unreacted amine, which is removed via filtration.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidinyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds similar to 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide. For instance, derivatives containing similar structural motifs have shown promising cytotoxic activity against various cancer cell lines. A study investigated a series of benzamide derivatives and reported that compounds with halogen substitutions exhibited significant activity against colon and breast cancer cells, indicating a potential for the development of new anticancer agents .

Antimicrobial Properties

Compounds within the benzamide class have also been evaluated for their antimicrobial properties. A comparative analysis revealed that certain chloro and fluoro derivatives demonstrated enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that the presence of halogen atoms significantly influenced the lipophilicity and biological activity of these compounds .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is critical for optimizing its pharmacological properties. The presence of both chloro and fluoro groups has been linked to increased potency and selectivity in biological assays.

Table 1: Structure-Activity Relationships of Benzamide Derivatives

CompoundAnticancer ActivityAntibacterial ActivityLipophilicity
2-chloro-6-fluoro-N-(4-pyrrolidin-1-yl)phenethyl)benzamideModerateHighHigh
4-chloro-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesHighModerateModerate
5-fluoro-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamidesHighHighLow

Note: The activities are based on comparative studies with standard drugs.

Synthesis and Evaluation

A comprehensive study synthesized various derivatives of benzamide, including those with chloro and fluoro substitutions. These compounds underwent rigorous testing for their anticancer properties using MTT assays, which indicated that certain derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines .

In Vivo Studies

In vivo studies have also been conducted to evaluate the pharmacokinetics and therapeutic efficacy of similar compounds in animal models. One study reported that a related benzamide derivative demonstrated significant tumor reduction in xenograft models, suggesting potential for clinical application .

Mechanistic Insights

Mechanistic studies have provided insights into how these compounds exert their effects at the cellular level. For example, some derivatives were found to induce apoptosis through mitochondrial pathways, highlighting their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties based on available evidence:

Compound Name Core Substituents Side Chain Modifications Biological Relevance/Notes Reference
2-Chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide 2-Cl, 6-F on benzamide ring 4-(Pyrrolidin-1-yl)phenethyl Hypothesized to modulate receptor signaling via pyrrolidine’s tertiary amine interaction.
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide 2-Cl, 6-F, 5-F, 4-substituent Isopropoxy, cyano-hydroxyenamide Reported in teriflunomide analogs; potential immunomodulatory or kinase-inhibitory roles.
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 2-Cl, 6-F, 4-Br, 5-F (2S)-1,1,1-Trifluoropropan-2-yloxy Synthesized via benzoyl chloride intermediates; halogenation may enhance metabolic stability.

Key Structural and Functional Differences:

Halogenation Patterns: The target compound features 2-chloro-6-fluoro substitution, while analogs like the brominated derivative in include 4-bromo-5-fluoro groups.

Side Chain Variations :

  • The 4-(pyrrolidin-1-yl)phenethyl group distinguishes the target compound from others with isopropoxy or trifluoropropan-2-yloxy substituents. Pyrrolidine’s cyclic amine structure could enhance lipophilicity and CNS penetration compared to linear or oxygen-containing chains .

Biological Implications: The teriflunomide analog (1a) in incorporates a cyano-hydroxyenamide group, which is absent in the target compound. Such groups are associated with kinase inhibition (e.g., DHODH in teriflunomide), suggesting divergent mechanisms of action. In contrast, the brominated compound in lacks nitrogenous side chains, possibly limiting its interaction with amine-sensitive targets like opioid receptors discussed in .

Pharmacodynamic and Pharmacokinetic Considerations

  • Receptor Interactions: While the target compound’s pyrrolidine group may favor interactions with G-protein-coupled receptors (e.g., opioid receptors), long-acting antagonists like JDTic (in ) demonstrate that tertiary amines can induce noncompetitive effects via secondary signaling pathways (e.g., JNK activation). This suggests that structural modifications in the phenethylamine side chain could similarly influence signaling duration or specificity.
  • Metabolic Stability: Halogenation (Cl, F) typically reduces oxidative metabolism, enhancing half-life.

Biological Activity

The compound 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide is a benzamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C17_{17}H20_{20}ClF N2_{2}O
  • Molecular Weight : 320.81 g/mol

The presence of a chloro and fluoro substituent on the benzene ring, along with a pyrrolidine moiety, contributes to its unique pharmacological profile.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Kinase Inhibition : Benzamide derivatives have been shown to inhibit specific kinases, which are crucial in cancer signaling pathways. For instance, compounds that target RET kinase have demonstrated significant anti-proliferative effects in cancer cell lines .
  • Antiviral Activity : Some benzamide derivatives exhibit antiviral properties by inhibiting key viral enzymes or disrupting viral replication processes .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds structurally related to this compound have shown efficacy against various cancer types, including breast cancer and leukemia. The mechanism often involves the inhibition of cell growth through the downregulation of critical proteins involved in tumor progression .

Neuroprotective Effects

There is emerging evidence suggesting that similar compounds may also exhibit neuroprotective effects. Research has indicated that benzamide derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

  • RET Kinase Inhibition :
    A study reported that certain benzamide derivatives effectively inhibited RET kinase activity, leading to reduced cell proliferation in RET-driven cancers. The compound I-8 was noted for its strong inhibitory effect at both molecular and cellular levels .
  • Antiviral Efficacy :
    Another investigation focused on the antiviral properties of benzamide derivatives against specific viral infections. These compounds were found to disrupt viral replication mechanisms, showcasing their potential as antiviral agents .

Table 1: Biological Activity Summary of Related Benzamide Derivatives

Compound NameTargetIC50 (µM)Effect
I-8RET Kinase0.5Inhibitory
Compound AViral Enzyme1.0Antiviral
Compound BDHFR0.8Inhibitory

Q & A

Q. What are the key synthetic steps for 2-chloro-6-fluoro-N-(4-(pyrrolidin-1-yl)phenethyl)benzamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including amide bond formation between the benzamide core and the phenethyl-pyrrolidine moiety. Critical steps include:

  • Coupling reactions : Use of carbodiimide reagents (e.g., EDC/HOBt) for amide bond formation under inert atmospheres.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) at controlled temperatures (0–25°C) to minimize side reactions.
  • Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .

Q. Which spectroscopic methods are essential for structural confirmation and purity assessment?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., chloro, fluoro, pyrrolidine) and aromatic proton environments.
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ ion).
  • HPLC : Purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial pharmacological profiling?

  • Cytotoxicity assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity.
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., TrkA/B/C) or GPCRs (e.g., TAAR1) to evaluate target engagement .

Advanced Research Questions

Q. How can researchers validate the biological target of this compound while addressing off-target effects?

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3^3H-labeled compounds) in receptor-rich tissues (e.g., brain homogenates).
  • CRISPR/Cas9 knockout models : Validate target specificity by comparing activity in wild-type vs. target-deficient cells.
  • Computational docking : Molecular docking (AutoDock Vina) to predict binding poses and affinity for Trk receptors or TAAR1 .

Q. What strategies improve selectivity for the intended molecular target?

  • Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., replacing pyrrolidine with piperidine) to enhance target affinity.
  • In vitro selectivity panels : Screen against related targets (e.g., other kinases or GPCRs) using high-throughput assays .

Q. How should contradictory SAR data be resolved to refine molecular design?

  • Statistical analysis : Multivariate regression to identify structural features correlating with activity.
  • Molecular dynamics (MD) simulations : Analyze binding stability and conformational changes in target-ligand complexes (e.g., using GROMACS) .

Q. What methodologies address discrepancies between in vitro activity and in vivo efficacy?

  • PK/PD modeling : Integrate pharmacokinetic (plasma half-life, bioavailability) and pharmacodynamic (target occupancy) data.
  • Metabolite identification : LC-MS/MS to detect active/inactive metabolites in plasma and tissues .

Q. Which computational approaches predict binding affinity and interaction dynamics?

  • Free energy perturbation (FEP) : Calculate binding free energy differences for analogs.
  • Quantum mechanics/molecular mechanics (QM/MM) : Study electronic interactions at the binding site (e.g., halogen bonding with fluoro/chloro groups) .

Q. How is compound stability assessed under varying formulation conditions?

  • Forced degradation studies : Expose to acidic/basic conditions (pH 1–13), heat (40–60°C), and light to identify degradation products.
  • HPLC stability monitoring : Track parent compound degradation over time .

Q. What frameworks elucidate metabolic pathways and toxic metabolite risks?

  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and NADPH to identify phase I metabolites.
  • Reactive metabolite screening : Trapping assays with glutathione or cyanide to detect electrophilic intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.